molecular formula C12H16O2 B1441839 2-Butoxy-5-methylbenzaldehyde CAS No. 1341845-75-7

2-Butoxy-5-methylbenzaldehyde

Cat. No. B1441839
CAS RN: 1341845-75-7
M. Wt: 192.25 g/mol
InChI Key: QHUBXTBHVMZTFJ-UHFFFAOYSA-N
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Description

2-Butoxy-5-methylbenzaldehyde, also known as MMB or CreSolv, is a colorless to pale yellow liquid with a strong, sweet, and floral odor. It has a molecular weight of 192.26 .


Molecular Structure Analysis

The molecular structure of 2-Butoxy-5-methylbenzaldehyde is represented by the InChI code 1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)11(8-12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 . This compound contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 aldehyde (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Organic Synthesis

2-Butoxy-5-methylbenzaldehyde: is utilized in organic synthesis as an intermediate for the preparation of more complex chemical compounds. Its aldehyde group is reactive and can be involved in various chemical reactions such as condensation to form Schiff bases, which are useful in synthesizing dyes, pigments, and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor in the synthesis of potential therapeutic agents. Its structure allows for modification into compounds that may interact with biological targets, aiding in drug discovery and development processes.

Material Science

The compound’s unique chemical properties make it suitable for creating novel materials. For example, it can be used to synthesize new types of polymers with potential applications in coatings, adhesives, and other industrial materials .

Analytical Chemistry

2-Butoxy-5-methylbenzaldehyde: may be used as a standard or reagent in analytical chemistry to help identify or quantify other substances. Its distinct spectral properties can be beneficial in techniques such as chromatography or spectroscopy .

Environmental Science

Researchers may explore the use of this compound in environmental science, particularly in the study of organic pollutant degradation. Its chemical structure could be involved in the breakdown of harmful substances, contributing to cleaner environmental technologies.

Agricultural Chemistry

In the field of agricultural chemistry, 2-Butoxy-5-methylbenzaldehyde could be investigated for its potential use in the synthesis of agrochemicals. These could include pesticides or herbicides, where the compound’s properties might enhance the efficacy or reduce the environmental impact of these products.

properties

IUPAC Name

2-butoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)8-11(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUBXTBHVMZTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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